![molecular formula C14H17N3O2S B1300926 4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid CAS No. 313534-23-5](/img/structure/B1300926.png)
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid
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Overview
Description
Scientific Research Applications
1. AKT1 Inhibitors for Acute Myeloid Leukemia The compound has been identified as a new chemotype of AKT1 inhibitors for Acute Myeloid Leukemia (AML). In more than 60% of AML patients, the PI3K/AKTs/mTOR signaling pathway is aberrantly activated due to oncogenic driver alterations and further enhanced by chemotherapy as a mechanism of drug resistance .
Antifungal and Antibacterial Activities
The synthesized derivatives of this compound have been evaluated for their antifungal and antibacterial activities on various strains of fungi and bacteria .
Synthesis of Hybrid Compounds
A thieno[2,3-d]pyrimidine derivative bearing a 4,5-imidazolidinedione moiety, 1,3-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione, was efficiently synthesized by the reaction of N, N ′-bis(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)methanediamine 2 with oxalyl chloride .
Pharmacological Applications
Pharmacological applications of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines have been extensively illustrated in various reports in the literature .
Mechanism of Action
Target of Action
It is known that thiophene and its substituted derivatives, which include this compound, have a wide range of therapeutic properties . They are effective compounds with respect to their biological and physiological functions .
Mode of Action
It is known that thiophene derivatives have diverse applications in medicinal chemistry . They have been reported to possess anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemical Pathways
It is known that thiophene derivatives have a wide range of therapeutic properties and diverse applications in medicinal chemistry , suggesting that they may interact with multiple biochemical pathways.
Result of Action
It is known that thiophene derivatives have been reported to possess a wide range of therapeutic properties .
properties
IUPAC Name |
4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-11(19)6-3-7-15-13-12-9-4-1-2-5-10(9)20-14(12)17-8-16-13/h8H,1-7H2,(H,18,19)(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEXEHYBLPXJCM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139664 |
Source
|
Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,6,7,8-Tetrahydro-benzo[4,5]thieno[2,3-d]-pyrimidin-4-ylamino)-butyric acid | |
CAS RN |
313534-23-5 |
Source
|
Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=313534-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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